

# Applications of 13C labeled galactose in metabolic research.

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                   |           |
|----------------------|-------------------|-----------|
| Compound Name:       | D-Galactose-13C-2 |           |
| Cat. No.:            | B12404421         | Get Quote |

An In-depth Technical Guide to the Applications of 13C-Labeled Galactose in Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Galactose, a C-4 epimer of glucose, is a critical monosaccharide primarily derived from the hydrolysis of lactose. Its metabolism is central to energy production and the biosynthesis of essential macromolecules. The use of stable isotopes, particularly Carbon-13 ( $^{13}$ C), has revolutionized the study of metabolic pathways in vivo.  $^{13}$ C-labeled galactose serves as a powerful, non-radioactive tracer to quantitatively assess metabolic fluxes, evaluate organ function, and diagnose inborn errors of metabolism. This technical guide provides a comprehensive overview of the core applications of  $^{13}$ C-labeled galactose in metabolic research, detailing experimental protocols, presenting quantitative data, and visualizing key pathways and workflows.

## Core Application 1: Non-Invasive Liver Function Assessment

The <sup>13</sup>C-Galactose Breath Test (GBT) is a well-established, non-invasive method for quantitatively assessing the functional capacity of the liver's cytosol.[1] The principle lies in the liver's primary role in galactose metabolism. After oral or intravenous administration, <sup>13</sup>C-



galactose is metabolized, ultimately leading to the production of <sup>13</sup>CO<sub>2</sub> which is exhaled in the breath. The rate of <sup>13</sup>CO<sub>2</sub> exhalation directly reflects the liver's metabolic function.

The GBT is particularly useful for:

- Diagnosing and Staging Liver Cirrhosis: The test can accurately predict the severity of liver cirrhosis and shows a good correlation with the Child-Pugh score.[1][2]
- Assessing Liver Fibrosis: It has been used to evaluate the extent of liver fibrosis in patients with chronic hepatitis C.[1][3]
- Predicting Postoperative Complications: The GBT can help in predicting outcomes and monitoring liver regeneration in patients undergoing partial hepatectomy.[1]

## Experimental Protocol: <sup>13</sup>C-Galactose Breath Test (GBT) for Liver Function

This protocol is a synthesis of methodologies described in clinical research.[2][4][5]

- Patient Preparation:
  - Patients should fast for a minimum of 2-8 hours before the test. [4][6]
  - Water is permitted during the fasting period and the test.[4]
  - Patients should avoid smoking for at least one hour prior to the test.[6]
  - Diet should be free of <sup>13</sup>C-enriched products (e.g., corn-based foods) for at least 24-48 hours prior to the test to ensure a steady baseline.[4]
- Baseline Sample Collection:
  - Two baseline breath samples are collected before the administration of <sup>13</sup>C-galactose.
  - The patient takes a deep breath, holds it for approximately 3 seconds, and then exhales completely into a collection tube (e.g., glass Vacutainer).[4]
- Substrate Administration:



- A dose of 1-13C labeled galactose is administered orally, dissolved in water. Dosages can vary, with studies using 7 mg/kg or a fixed dose of 100 mg.[2][4]
- In some protocols, a larger dose of unlabeled carrier galactose (e.g., 25 g/m²) is coadministered to saturate the metabolic pathway, enhancing sensitivity.[2]
- Post-Administration Breath Sampling:
  - Breath samples are collected at regular intervals. A common schedule is at 30, 60, 90, and
     120 minutes post-ingestion, though some protocols extend sampling up to 4 hours.[2][4][5]
  - Patients should remain in a resting state throughout the test.[4]
- Sample Analysis:
  - The <sup>13</sup>CO<sub>2</sub>/<sup>12</sup>CO<sub>2</sub> ratio in the exhaled breath samples is measured using Isotope Ratio Mass Spectrometry (IRMS).
  - Results are often expressed as the cumulative percentage of the administered <sup>13</sup>C dose recovered (CUMPCD) over a specific time, or as the percentage of the dose recovered per hour (%dose/h).[4][5]

## **Data Presentation: GBT in Liver Disease**

The following table summarizes representative quantitative data from studies using the GBT to differentiate between healthy subjects and patients with liver cirrhosis.



| Patient Group                       | Parameter<br>Measured                        | Value                      | Significance                                                             | Reference |
|-------------------------------------|----------------------------------------------|----------------------------|--------------------------------------------------------------------------|-----------|
| Healthy Controls (n=10)             | %dose/h                                      | 4.51 ± 0.18                | P < 0.0001 vs.<br>Patients                                               | [3]       |
| Chronic Hepatitis C Patients (n=50) | %dose/h                                      | 2.97 ± 0.14                | [3]                                                                      |           |
| Healthy Controls<br>(n=23)          | 2-hour CUMPCD                                | -                          | Sensitivity: 93%,<br>Specificity: 87%<br>for distinguishing<br>cirrhosis | [2]       |
| Liver Cirrhosis Patients (n=30)     | 2-hour CUMPCD                                | -                          | [2]                                                                      |           |
| No Cirrhosis                        | <sup>13</sup> C-GBT<br>%dose/h at 120<br>min | -                          | Sensitivity: 71.4%, Specificity: 85.0% for diagnosing cirrhosis          | [5]       |
| Compensated<br>Cirrhosis            | <sup>13</sup> C-GBT<br>%dose/h at 120<br>min | Significantly<br>decreased | [5]                                                                      |           |

## **Visualization: GBT Experimental Workflow**









Leloir Pathway





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. 13C-breath tests in hepatology (cytosolic liver function) PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ovid.com [ovid.com]
- 4. The 1-13C galactose breath test in GALT deficient patients distinguishes NBS detected variant patients but does not predict outcome in classical phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 13C-galactose breath test and 13C-aminopyrine breath test for the study of liver function in chronic liver disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. seahorse-labs.com [seahorse-labs.com]
- To cite this document: BenchChem. [Applications of 13C labeled galactose in metabolic research.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12404421#applications-of-13c-labeled-galactose-in-metabolic-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com